Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-allyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C12H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester, an allyl group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Ethyl 1-allyl-2-oxocyclohexanecarboxylate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 2-oxocyclohexanecarboxylate with allyl acetate in the presence of a palladium catalyst. The reaction typically takes place in toluene, yielding the desired allyl derivative . Another method involves the use of sodium hydride and diethyl carbonate, followed by the addition of cyclohexanone and allyl bromide under reflux conditions .
Chemical Reactions Analysis
Ethyl 1-allyl-2-oxocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or nucleophilic substitution.
Addition: The compound can participate in Michael addition reactions due to the presence of the α,β-unsaturated carbonyl system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Ethyl 1-allyl-2-oxocyclohexanecarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 1-allyl-2-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the α,β-unsaturated carbonyl system, which facilitates nucleophilic addition. Additionally, the ketone group can undergo tautomerization, leading to the formation of enol intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Ethyl 1-allyl-2-oxocyclohexanecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the allyl group, making it less reactive in certain substitution and addition reactions.
Ethyl 1-allyl-2-oxocyclopentanecarboxylate: Contains a five-membered ring instead of a six-membered ring, leading to different steric and electronic properties.
Ethyl 1-allyl-2-oxocycloheptanecarboxylate: Contains a seven-membered ring, which affects its reactivity and stability.
The uniqueness of ethyl 1-allyl-2-oxocyclohexanecarboxylate lies in its combination of an allyl group and a six-membered ring, providing a balance of reactivity and stability that is advantageous in various synthetic applications .
Properties
CAS No. |
61771-75-3 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3H,1,4-9H2,2H3 |
InChI Key |
LVGFAEBVHISFKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CC=C |
Origin of Product |
United States |
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